molecular formula C16H24N2 B13020064 1-Benzyl-1-azaspiro[4.5]decan-8-amine

1-Benzyl-1-azaspiro[4.5]decan-8-amine

Cat. No.: B13020064
M. Wt: 244.37 g/mol
InChI Key: IDSICSVOLAQABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-1-azaspiro[4.5]decan-8-amine (CAS: 2306261-04-9, molecular formula: C₁₆H₂₄N₂, molecular weight: 244.38 g/mol) is a nitrogen-containing spirocyclic compound characterized by a benzyl group attached to the azaspiro framework. It serves as a building block in pharmaceutical and organic synthesis, particularly in the development of receptor antagonists and enzyme inhibitors. The compound is currently listed as temporarily out of stock, with global suppliers offering varied pricing and shipping options . Safety data indicate hazards including acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335), necessitating precautions during handling .

Properties

Molecular Formula

C16H24N2

Molecular Weight

244.37 g/mol

IUPAC Name

1-benzyl-1-azaspiro[4.5]decan-8-amine

InChI

InChI=1S/C16H24N2/c17-15-7-10-16(11-8-15)9-4-12-18(16)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13,17H2

InChI Key

IDSICSVOLAQABC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(CC2)N)N(C1)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 1-Benzyl-1-azaspiro[4.5]decan-8-amine involves several steps. One common synthetic route includes the reaction of a suitable azaspirodecane precursor with a benzylating agent under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-Benzyl-1-azaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often target the nitrogen atom, converting it into secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or alkoxides replace the benzyl group.

Scientific Research Applications

1-Benzyl-1-azaspiro[4.5]decan-8-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 1-Benzyl-1-azaspiro[4.5]decan-8-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its spirocyclic structure. This interaction can modulate the activity of these targets, leading to various biological effects. Further research is needed to elucidate the specific pathways and molecular targets involved .

Comparison with Similar Compounds

Structural Features

The spiro[4.5]decane scaffold is shared among analogs, but substituents and functional groups dictate their properties and applications. Key structural comparisons include:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups
1-Benzyl-1-azaspiro[4.5]decan-8-amine 2306261-04-9 C₁₆H₂₄N₂ 244.38 Benzyl, amine
1-Benzyl-1-azaspiro[4.5]decan-8-one 1202072-52-3 C₁₆H₂₁NO 243.35 Benzyl, ketone
N-(Spiro[4.5]decan-8-yl)-biphenyl-4-carboxamide - C₂₃H₂₇NO 334.30 Biphenyl carboxamide
7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine 1379329-35-7 C₉H₁₇NO₂ 183.24 Dioxaspiro, methyl, amine
(R)-8-azaspiro[4.5]decan-1-amine dihydrochloride 2306253-66-5 C₉H₂₀Cl₂N₂ 227.17 Amine (chiral center), HCl salt

Key Observations :

  • Ketone vs. Amine : The ketone analog (CAS: 1202072-52-3) lacks the amine group, reducing nucleophilic reactivity but enhancing stability under acidic conditions .
  • Dioxaspiro Systems : Compounds like 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine incorporate ether oxygen atoms, which may enhance solubility but reduce metabolic stability .
Physicochemical Properties
  • Biphenyl Carboxamide (14): ¹H NMR (CDCl₃) δ 7.87–7.35 (aromatic protons), 6.01 (amide NH), MS (ESI) m/z 334.3 (M+H)⁺ . GABA-Analogous Compounds (16a/16b): Elemental analysis confirmed C, H, N ratios (C₁₇H₂₃NO₂·H₂O: C, 70.07; H, 8.65; N, 4.81) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.